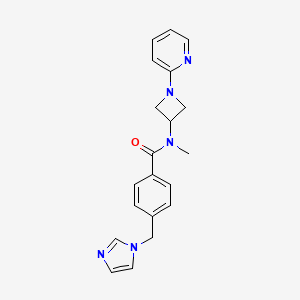![molecular formula C26H18N2O2S B2571017 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 325987-97-1](/img/structure/B2571017.png)
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-[1,1'-biphenyl]-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a benzothiazole group, a biphenyl group, and a carboxamide group. Benzothiazole is a heterocyclic compound with a wide range of properties and applications, including in the treatment of various diseases . The biphenyl group is a type of aromatic hydrocarbon with two phenyl rings. The carboxamide group is a functional group that is often found in drug molecules .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, benzothiazole is known to possess optical properties, coordination properties, and electron acceptor properties .Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Activity
Benzothiazole-based compounds, including “N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-[1,1’-biphenyl]-4-carboxamide”, have been synthesized and studied for their anti-tubercular properties . These compounds have shown inhibitory effects against M. tuberculosis, with some new benzothiazole derivatives demonstrating better inhibition potency compared to standard reference drugs .
Anti-HIV Activity
The compound has also been studied for its potential anti-HIV activity . While the specific details of this research are not available in the search results, it’s clear that the compound’s unique structure and properties make it a candidate for further investigation in this field.
Antibacterial Activity
Research has also explored the antibacterial properties of benzothiazole-based compounds . While the specific details of this research are not available in the search results, the compound’s potential antibacterial activity could be significant in the development of new antibiotics.
Anticancer Activity
The compound has been synthesized and studied for its potential anticancer activity . The specific details of this research are not available in the search results, but the compound’s unique structure and properties make it a candidate for further investigation in this field.
Synthesis of Novel Derivatives
The compound has been used in the synthesis of novel derivatives via consecutive C–C and C–N bond formation . This research has led to the development of new molecules with potential bioactive properties .
Development of More Effective Drugs
The combination of two or more pharmacophores in a single molecule, such as in “N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-[1,1’-biphenyl]-4-carboxamide”, is a well-established assumption for the development of more effective drugs . This compound, with its combination of benzothiazole and functionalized quinoline, could lead to the development of drugs with enhanced bioactive properties .
Wirkmechanismus
Target of Action
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-[1,1’-biphenyl]-4-carboxamide is a benzothiazole-based compound . Benzothiazole derivatives have been found to exhibit potent inhibition against M. tuberculosis . Therefore, the primary target of this compound could be the M. tuberculosis bacterium.
Mode of Action
tuberculosis . This suggests that the compound may interact with specific proteins or enzymes within the bacterium to inhibit its growth and proliferation.
Biochemical Pathways
Given the anti-tubercular activity of benzothiazole derivatives , it is likely that the compound affects pathways related to the growth and proliferation of M. tuberculosis.
Result of Action
Given the compound’s potential anti-tubercular activity , it may result in the inhibition of growth and proliferation of M. tuberculosis at the molecular and cellular levels.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O2S/c29-23-15-14-20(16-21(23)26-28-22-8-4-5-9-24(22)31-26)27-25(30)19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-16,29H,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXLFXCNWYTRNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-[1,1'-biphenyl]-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]ethane-1-sulfonyl chloride](/img/structure/B2570935.png)
![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2570936.png)
![Ethyl 2-(2-((5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2570938.png)
![N-(5-chloro-2-methoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2570939.png)
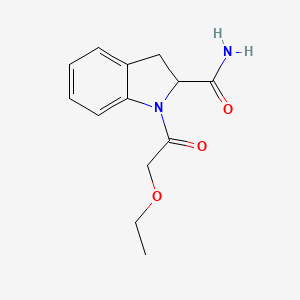

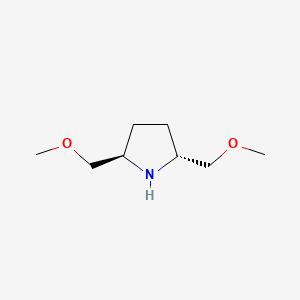
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B2570943.png)

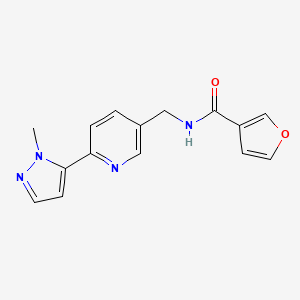
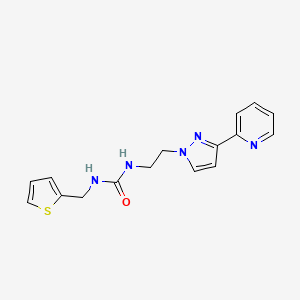
![2-[(4-fluorophenyl)sulfanyl]-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2570952.png)
